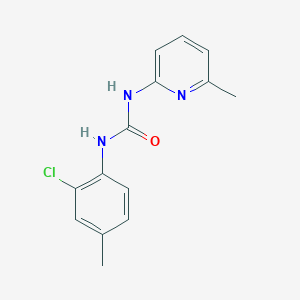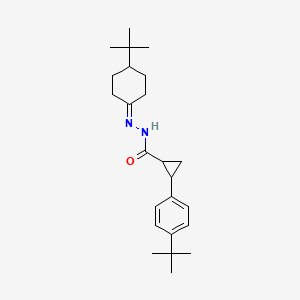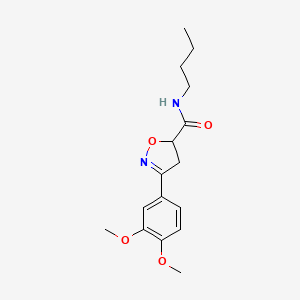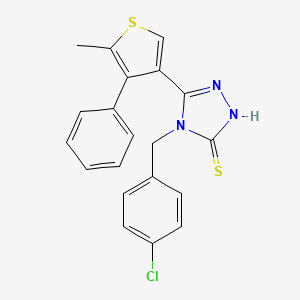
N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea and related compounds involves one-pot reactions and specific reactants such as anilines and isocyanates. For example, derivatives like N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N'-(substituted phenyl)ureas have been synthesized starting from carboxylic acids, ethyl chloroformate, and sodium azide through a one-pot procedure, indicating a methodological approach to crafting similar urea derivatives (Wang Yan-gang, 2008).
Molecular Structure Analysis
The molecular structure of related urea compounds has been elucidated using techniques such as X-ray crystallography, NMR, MS, and IR. For instance, the crystal structure of N′-(6-Chloropyridin-3-formyl)-N-t-Butyl Urea has been established, indicating that such compounds can form intramolecular N–H···O hydrogen bonds, which play a crucial role in stabilizing their structure (Shaoyong Ke & Sijia Xue, 2008).
Chemical Reactions and Properties
N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea and its derivatives undergo various chemical reactions, including condensation with chlorides of carbamidophosphoric acids and reactions with amines to form carbamates and ureas. These reactions are crucial for modifying the compound's properties for specific applications. The formation of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas through condensation reactions illustrates the compound's reactivity and potential for further chemical modifications (P. V. G. Reddy, C. S. Reddy, & M. Venugopal, 2003).
Physical Properties Analysis
The physical properties of urea derivatives, including N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea, are determined by their molecular structure, which influences their solubility, melting points, and stability. Crystallographic studies provide insights into the compound's solid-state arrangement, further influencing its physical behavior and interaction with other substances.
Chemical Properties Analysis
The chemical properties of urea derivatives are influenced by their functional groups and molecular framework. For example, the presence of pyridyl and phenyl groups in the molecule affects its reactivity, hydrogen bonding capability, and interaction with biological systems. Studies on derivatives like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea highlight the compound's potential anticancer activity, demonstrating the significant impact of its chemical structure on biological efficacy (Jian Feng et al., 2020).
Wissenschaftliche Forschungsanwendungen
Cytokinin Activity in Plant Growth
Research has demonstrated that certain N-phenyl-N′-(4-pyridyl)urea derivatives, including compounds similar to "N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea", exhibit cytokinin activity, which is crucial for plant growth and development. These compounds have shown promising results in tobacco callus bioassays (Takahashi et al., 1978).
Urea Derivatives in Plant Morphogenesis
Urea derivatives like N-(2-chloro-4-pyridyl)urea (forchlorofenuron, CPPU) demonstrate cytokinin-like activity, often surpassing that of traditional adenine compounds. These compounds are extensively utilized in plant morphogenesis studies, particularly in in vitro settings (Ricci & Bertoletti, 2009).
Potential in Central Nervous System Research
Although not directly related to "N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea", studies on similar N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have shown anxiolytic and muscle relaxant properties. This suggests potential applications in researching central nervous system disorders (Rasmussen et al., 1978).
Metallo-Supramolecular Macrocycles
Di-(m-pyridyl)-urea ligands, similar in structure to "N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea", have been utilized in the formation of metallo-supramolecular macrocycles. These macrocycles are significant in the field of supramolecular chemistry and have potential applications in materials science (Troff et al., 2012).
Anticancer Research
Derivatives of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea, closely related to the compound , have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This indicates potential applications in anticancer drug research (Feng et al., 2020).
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(6-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-6-7-12(11(15)8-9)17-14(19)18-13-5-3-4-10(2)16-13/h3-8H,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAGMFWJSCOSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC(=N2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(sec-butyl)-N'-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4618504.png)

![5-methyl-2-(methylthio)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4618518.png)
![4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4618524.png)
![2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4618532.png)
![methyl 3-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate](/img/structure/B4618544.png)

![3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4618558.png)
![1'-allyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4618565.png)
![2-{5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4618571.png)

![4-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4618589.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4618592.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B4618604.png)